4-(2,3-dihydro-1H-indol-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

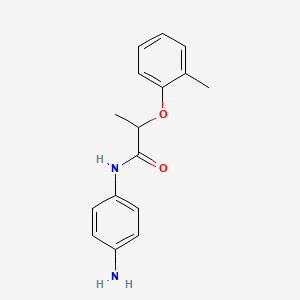

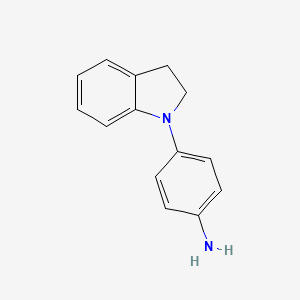

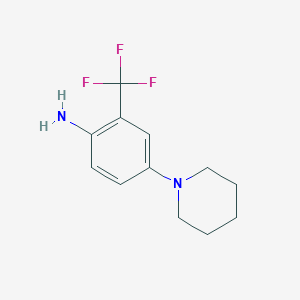

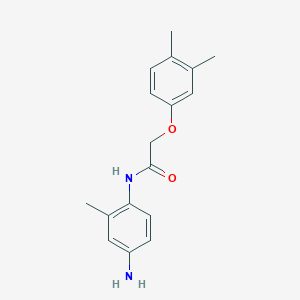

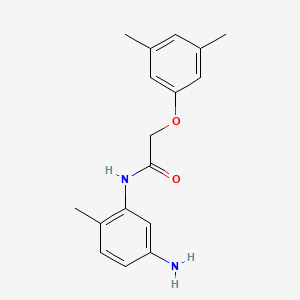

4-(2,3-dihydro-1H-indol-1-yl)aniline is a chemical compound that is part of the indole family, a group of compounds known for their presence in many pharmacologically active molecules. Indoles are heterocyclic structures characterized by a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific compound , 4-(2,3-dihydro-1H-indol-1-yl)aniline, contains an aniline moiety linked to a 2,3-dihydro-1H-indole structure, suggesting potential for diverse chemical reactivity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of 2,3-disubstituted indoles from anilines and vicinal diols has been reported using iridium- and ruthenium-catalyzed reactions, which are atom-economical and produce minimal byproducts . Another approach involves palladium-catalyzed indole cyclization, which can be used to create 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone . These methods highlight the versatility of anilines as precursors for indole synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives like 4-(2,3-dihydro-1H-indol-1-yl)aniline is characterized by the presence of a fused ring system, which includes a benzene ring and a saturated pyrrole ring. The structure of related compounds has been confirmed using various spectroscopic techniques such as infrared (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Indole compounds can participate in a variety of chemical reactions. For example, the synthesis of benzoxazine from phenol, aniline, and formaldehyde involves the formation of intermediates like N-hydroxymethyl aniline (HMA), which can further react to form benzoxazine and byproducts . Additionally, acceptorless dehydrogenative condensation has been used to synthesize indoles from diols and anilines, employing heterogeneous catalysts and reducing the excess of diols needed .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of the indole core imparts certain aromatic properties, while the substituents can affect the compound's solubility, boiling point, and stability. The electrochemical properties of related compounds have been explored, with some indole derivatives being used as conducting polymers in dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials .

将来の方向性

Indole derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)aniline, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis, in keeping with their importance .

特性

IUPAC Name |

4-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAZCPBPDHIJEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588600 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dihydro-1H-indol-1-yl)aniline | |

CAS RN |

224036-13-9 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)